molecular formula C19H21N5O3 B6418191 1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 1021208-73-0

1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6418191
CAS RN: 1021208-73-0
M. Wt: 367.4 g/mol
InChI Key: MBAZCRFRBFVIRD-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in DNA, RNA, and many other biological molecules .


Molecular Structure Analysis

The compound contains an imidazopurine ring, which is a fused ring system consisting of an imidazole ring and a purine ring. It also has various substituents, including a phenyl group and a propenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the imidazopurine ring might influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it’s used as a drug, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, its potential uses, and its safety. This could involve both experimental studies and computational studies .

properties

IUPAC Name

2,4-dimethyl-6-[3-(2-methylprop-2-enoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12(2)11-27-14-7-5-6-13(10-14)23-8-9-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-7,10H,1,8-9,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAZCRFRBFVIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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